3-Chloro-N-piperidin-4-yl-benzamide
Description
Significance of Benzamide (B126) Derivatives in Chemical Biology Research
Benzamide derivatives, characterized by a benzene (B151609) ring attached to an amide group, are a cornerstone in drug discovery and medicinal chemistry. researchgate.net The amide bond is a stable, neutral feature capable of participating in hydrogen bonding, a critical interaction for molecular recognition at biological targets. researchgate.net This versatility has led to the development of benzamide-containing compounds across a wide spectrum of therapeutic areas.
The biological significance of benzamides is extensive, with derivatives demonstrating a variety of pharmacological effects, including:
Antimicrobial and Antifungal Activity : Certain benzamide derivatives have shown efficacy against bacterial and fungal pathogens. nanobioletters.comesisresearch.org
Analgesic and Anti-inflammatory Properties : These compounds have been investigated for their potential to alleviate pain and reduce inflammation. researchgate.net
Anticancer Applications : The benzamide scaffold is present in a number of anticancer agents. researchgate.net
Enzyme Inhibition : Benzamides are known to inhibit various enzymes, such as carbonic anhydrase and acetylcholinesterase, which are targets for treating conditions like glaucoma and Alzheimer's disease, respectively. researchgate.netnih.gov
The wide-ranging applications of benzamide derivatives underscore their importance as a "privileged structure" in medicinal chemistry, continually inspiring the synthesis of novel bioactive molecules. iosrphr.org
Role of Piperidine (B6355638) Moieties in Investigational Chemical Entities
The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is one of the most ubiquitous scaffolds found in pharmaceuticals. encyclopedia.pubnih.gov Its prevalence stems from its ability to confer favorable properties upon a drug molecule. The introduction of a piperidine moiety can:
Modulate Physicochemical Properties : It can influence a compound's solubility and lipophilicity, which are key determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.com
Enhance Biological Activity and Selectivity : The three-dimensional structure of the piperidine ring allows for precise orientation of substituents to optimize interactions with biological targets, thereby enhancing potency and selectivity. thieme-connect.commdpi.com
Piperidine derivatives are integral to over twenty classes of pharmaceuticals, including treatments for cancer, Alzheimer's disease, and infectious diseases. encyclopedia.pubnih.gov The ability of the piperidine scaffold to act as a versatile building block ensures its continued importance in the design of new investigational chemical entities. mdpi.com
Overview of Research Interests in 3-Chloro-N-piperidin-4-yl-benzamide and Related Analogues
The specific compound, this compound, combines the structural features of a chlorinated benzamide with a 4-amino piperidine core. Research into this compound and its analogues is driven by the potential for synergistic or novel biological activities arising from this combination. While specific research on this compound is not extensively documented in the provided search results, the activities of structurally related compounds offer insights into the research interests.
Investigations into analogues suggest potential applications in several areas:
Antituberculosis Activity : Piperidinol analogues, which share the core piperidine structure, have been evaluated for their efficacy against tuberculosis. nih.gov
Enzyme Inhibition : Benzamide derivatives are known inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase. nih.gov The linkage of a piperidine moiety to a benzamide core in this compound suggests a potential for similar inhibitory activities.
Antimicrobial and Antifungal Agents : The benzamide scaffold is associated with antimicrobial properties, and research into new derivatives continues in this area. esisresearch.orgmdpi.com
Azetidinone Synthesis : The core structure can be a precursor for the synthesis of azetidin-2-ones, which are themselves a class of compounds with potential antibacterial activity. researchgate.netmdpi.com
Furthermore, a patent for 4-(Phenyl(piperidin-4-yl) amino) benzamide derivatives, which are structurally similar to the compound , indicates potential applications in the treatment of pain, anxiety, or gastrointestinal disorders. google.com The presence of a chloro-substituent on the benzamide ring is also a feature of some psychoactive substances, such as 3,4-Dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide (AH-7921), suggesting that chlorobenzamide derivatives may possess central nervous system activity. www.gov.uk
The research interest in this compound and its analogues is therefore multifaceted, spanning infectious diseases, enzyme inhibition, and potentially neurology, driven by the proven utility of its constituent chemical scaffolds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-piperidin-4-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-10-3-1-2-9(8-10)12(16)15-11-4-6-14-7-5-11/h1-3,8,11,14H,4-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGGLLUYCOSVIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406498 | |
| Record name | 3-Chloro-N-piperidin-4-yl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503464-87-7 | |
| Record name | 3-Chloro-N-piperidin-4-yl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 3 Chloro N Piperidin 4 Yl Benzamide
Convergent and Divergent Synthesis Strategies for the Benzamide (B126) Core
Amide Bond Formation Techniques for N-Substituted Benzamides
The amide bond is one of the most fundamental linkages in organic chemistry, and numerous methods have been developed for its formation. rsc.org For the synthesis of N-substituted benzamides, these techniques are broadly applicable.
A common and direct method involves the reaction of a carboxylic acid with an amine, often facilitated by a coupling agent. Various methoxysilanes, such as tetramethoxysilane, hexamethoxydisilane, and dodecamethoxy-neopentasilane, have been shown to be effective coupling agents for forming amides from carboxylic acids and both primary and secondary amines in good to excellent yields, often under solvent-free conditions. rsc.org Other established coupling reagents include carbodiimides and phosphonium (B103445) salts, which are widely used due to their high reactivity. nih.gov
Alternatively, the carboxylic acid can be "activated" prior to reaction with the amine. A classic approach is the conversion of the carboxylic acid to an acyl chloride. For instance, 4-nitrobenzoic acid can be reacted with thionyl chloride to form 4-nitrobenzoyl chloride, which then readily reacts with an amine like piperidine (B6355638) in the presence of a base such as triethylamine (B128534) to yield the corresponding N-substituted benzamide. researchgate.net
Recent advancements have also explored catalytic methods. For example, silica-catalyzed direct amide bond formation has been investigated, offering a more sustainable approach. whiterose.ac.uk
Table 1: Comparison of Amide Bond Formation Techniques
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Coupling Agent | Carboxylic acid, amine, methoxysilane/carbodiimide/phosphonium salt | Often room temperature or mild heating | High yields, broad substrate scope | Stoichiometric use of coupling agents |
| Acyl Chloride | Carboxylic acid, thionyl chloride/oxalyl chloride, then amine | Two steps, often requires base | Highly reactive intermediate | Generation of HCl, potential for side reactions |
| Catalytic | Carboxylic acid, amine, silica (B1680970) catalyst | Typically requires heat | Sustainable, atom-economical | May have limitations with bulky substrates whiterose.ac.uk |
Introduction of the 3-Chloro Substituent
The introduction of the chlorine atom at the meta-position of the benzamide can be achieved at different stages of the synthesis. A highly efficient strategy is to start with a pre-functionalized building block, namely 3-chlorobenzoic acid or its derivatives.
3-Chlorobenzoyl chloride is a commercially available and highly reactive starting material. chemspider.comsigmaaldrich.com It can be directly reacted with 4-aminopiperidine (B84694) or its derivatives to form the desired 3-Chloro-N-piperidin-4-yl-benzamide in a single step. This approach is convergent and generally high-yielding. The reaction is a typical Schotten-Baumann reaction, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, with a base often added to neutralize the liberated hydrochloric acid.
Alternatively, if starting from benzoic acid, chlorination can be performed. However, direct chlorination of benzoyl chloride or benzoic acid typically yields a mixture of ortho, meta, and para isomers. Therefore, using a starting material that already contains the 3-chloro substituent is generally preferred for regiochemical control.
Synthetic Routes to the Piperidin-4-yl Moiety
The piperidine ring is a ubiquitous scaffold in pharmaceuticals. ajchem-a.comacs.org The synthesis of the 4-substituted piperidine moiety required for this compound can be approached in several ways.
Preparation of Substituted Piperidine Scaffolds
The synthesis of piperidine scaffolds can be achieved through various cyclization and functionalization strategies. One of the most common methods for preparing 4-substituted piperidines is through the use of 4-piperidone (B1582916) as a versatile intermediate. youtube.comacs.org 4-Piperidones can be synthesized via Dieckmann condensation of N-substituted bis(2-carboxyethyl)amines, followed by decarboxylation. youtube.com
Reductive amination of 4-piperidone can then be used to introduce an amino group at the 4-position, which is necessary for the subsequent amide bond formation.
Another powerful method for constructing highly substituted piperidines is the aza-Prins cyclization. This reaction typically involves the reaction of a homoallylic amine with an aldehyde in the presence of a Lewis acid, such as NbCl5, to yield 4-chloropiperidine (B1584346) derivatives. rasayanjournal.co.in
Furthermore, catalytic hydrogenation of corresponding pyridine (B92270) precursors is a widely used method for obtaining piperidines. youtube.com For instance, a suitably substituted pyridine can be reduced to the corresponding piperidine.
Table 2: Selected Synthetic Routes to 4-Substituted Piperidines
| Method | Starting Materials | Key Intermediates/Reagents | Outcome | Reference |
|---|---|---|---|---|
| From 4-Piperidone | Primary amines, acrylates | 4-Piperidone | Versatile route to various 4-substituted piperidines | youtube.com |
| Aza-Prins Cyclization | Homoallylic amines, epoxides | NbCl5 | 4-Chloropiperidine derivatives | rasayanjournal.co.in |
| Pyridine Hydrogenation | Substituted pyridines | H2, Pd/C or other catalysts | Saturated piperidine ring | youtube.com |
| Multi-component Reaction | Aldehyde, ammonia (B1221849) equivalent, acyl chloride, dienophile | Azadiene intermediate | Highly substituted piperidones | researchgate.net |
Functionalization of the Piperidine Nitrogen Atom
The functionalization of the piperidine nitrogen is a crucial step, and it is often desirable to have a protecting group on the nitrogen during the synthesis of the piperidine scaffold and its subsequent modifications. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting the piperidine nitrogen. nih.govnih.gov For example, piperidine-4-carboxylic acid can be reacted with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) to yield the N-Boc protected derivative. nih.gov
This protecting group can be removed under acidic conditions, for example, with trifluoroacetic acid, to liberate the free secondary amine, which can then be acylated with 3-chlorobenzoyl chloride. nih.gov
Direct N-alkylation or N-arylation of the piperidine nitrogen is also a common practice to introduce further diversity. For instance, N-arylation can be achieved through Buchwald-Hartwig amination.
Novel Synthetic Approaches for Analogues of this compound
The development of novel synthetic routes allows for the creation of a wide range of analogues of this compound, which is essential for structure-activity relationship (SAR) studies.
One approach to creating analogues is to vary the substitution pattern on the benzamide ring. For example, a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides have been synthesized as inhibitors of the presynaptic choline (B1196258) transporter. nih.govnih.gov The synthesis of these compounds involved the coupling of various substituted benzoic acids with the piperidin-4-ol moiety.
Another strategy involves modifying the piperidine ring. For instance, bis-3-chloropiperidines have been synthesized as potential anthelmintic agents. nih.gov The synthesis of these compounds often involves multi-step sequences starting from commercially available materials like dimethyl-5-aminoisophthalate. nih.gov
The development of modular strategies that allow for the rapid diversification of the piperidine scaffold is also of great interest. A recent two-stage process involving biocatalytic C-H oxidation followed by radical cross-coupling with nickel electrocatalysis has been shown to streamline the synthesis of complex piperidines. news-medical.net This approach significantly reduces the number of synthetic steps and avoids the use of expensive precious metals. news-medical.net
Furthermore, analogues with different linkers between the piperidine and the benzamide can be synthesized. For example, instead of a direct N-acylation, a spacer can be introduced. A series of molecules with a spacer between the amide group and the piperidine ring has been synthesized. nih.gov This was achieved by coupling an activated carboxylic acid with an aminoester, followed by hydrolysis and subsequent coupling with the desired amine. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-Nitrobenzoyl chloride |
| 4-Nitrobenzoic acid |
| Tetramethoxysilane |
| Hexamethoxydisilane |
| Dodecamethoxy-neopentasilane |
| 3-Chlorobenzoyl chloride |
| 3-Chlorobenzoic acid |
| 4-Aminopiperidine |
| 4-Piperidone |
| Di-tert-butyl dicarbonate |
| Trifluoroacetic acid |
| 4-methoxy-3-(piperidin-4-yl)oxy benzamide |
| Dimethyl-5-aminoisophthalate |
Exploration of Coupling Reactions for Heterocyclic Attachments
The derivatization of the piperidine nitrogen of this compound with various heterocyclic moieties can be achieved through several modern catalytic cross-coupling reactions. These methods offer versatile and efficient routes to novel analogs with potentially enhanced biological activities.
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction can be employed to couple the secondary amine of the piperidine ring in a suitable precursor with a variety of heteroaryl halides or triflates. The general applicability of this method allows for the introduction of a diverse range of heterocyclic systems. researchgate.netacs.orgnih.gov
A typical reaction would involve the N-Boc protected 4-amino-piperidine being acylated with 3-chlorobenzoyl chloride, followed by deprotection and subsequent Buchwald-Hartwig coupling. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and good functional group tolerance. rsc.org
Table 1: Representative Buchwald-Hartwig Amination Conditions for N-Heterocyclic Attachment
| Entry | Heteroaryl Halide | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromopyridine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 85 |
| 2 | 3-Chloropyrazine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | Dioxane | 100 | 78 |
| 3 | 2-Iodothiophene | [Pd(IPr)(allyl)Cl] (3) | - | NaOtBu | THF | 80 | 92 |
Note: This data is representative and adapted from similar transformations on related piperidine substrates.
Reductive Amination:
Reductive amination provides an alternative and often milder approach for the N-alkylation of the piperidine ring with heterocyclic aldehydes or ketones. rsc.orgresearchgate.netrsc.orgworktribe.com This one-pot reaction typically involves the formation of an enamine or iminium ion intermediate, which is then reduced in situ by a suitable reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride.
This method is particularly useful for attaching heterocyclic systems that are sensitive to the conditions of palladium-catalyzed coupling reactions. The reaction conditions are generally mild and tolerate a wide range of functional groups.
Table 2: Reductive Amination for the Synthesis of N-Heterocyclic Piperidine Derivatives
| Entry | Heterocyclic Aldehyde/Ketone | Reducing Agent | Solvent | Temp (°C) | Yield (%) |
| 1 | Pyridine-4-carboxaldehyde | NaBH(OAc)₃ | Dichloromethane | rt | 90 |
| 2 | Thiophene-2-carboxaldehyde | NaBH₃CN | Methanol | rt | 88 |
| 3 | 1-Methyl-1H-imidazole-2-carbaldehyde | H₂/Pd-C | Ethanol | rt | 82 |
Note: This data is representative and based on general reductive amination protocols.
Stereoselective Synthesis and Chiral Resolution Techniques
As many biologically active molecules are chiral, the stereoselective synthesis and resolution of enantiomers of substituted piperidines are of significant interest. wikipedia.orgacs.orgresearchgate.net
Stereoselective Synthesis:
The asymmetric synthesis of chiral piperidine derivatives can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or starting from the chiral pool. acs.org For instance, asymmetric hydrogenation of a suitably substituted pyridine precursor using a chiral transition metal catalyst can provide enantioenriched piperidines. nih.gov Another approach involves the diastereoselective functionalization of a chiral piperidine scaffold.
Chiral Resolution Techniques:
Kinetic resolution is a powerful method for separating enantiomers of racemic piperidine derivatives. nih.gov This can be achieved through enzymatic or chemical methods. For example, a chiral acylating agent can be used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer.
More advanced techniques involve kinetic resolution by asymmetric deprotonation using a chiral base, followed by trapping with an electrophile. This method can provide access to highly enantioenriched 2,4-disubstituted piperidines.
Process Optimization and Scale-Up Research Considerations
The transition from laboratory-scale synthesis to large-scale industrial production of a pharmaceutical compound like this compound presents several challenges that require careful process optimization. news-medical.net
Key Considerations for Scale-Up:
Cost of Goods (CoG): The cost of starting materials, reagents, catalysts, and solvents is a major factor. The use of expensive noble metal catalysts, for instance, needs to be minimized by optimizing catalyst loading and ensuring efficient recycling. news-medical.net
Process Safety: A thorough safety assessment of all reaction steps is mandatory. This includes understanding the thermal stability of intermediates and reaction mixtures, potential for runaway reactions, and the safe handling of hazardous reagents.
Purification: The method of purification must be scalable and efficient. Crystallization is often preferred over chromatography for large-scale production due to lower cost and solvent consumption.
Waste Management: The environmental impact of the process must be considered. The choice of solvents and reagents should favor greener alternatives where possible, and waste streams must be managed responsibly.
Table 3: Comparison of Laboratory vs. Scale-Up Synthesis Parameters
| Parameter | Laboratory Scale | Process Scale-Up |
| Catalyst | High loading of precious metal catalysts may be acceptable. | Low catalyst loading, catalyst recycling, or use of cheaper, more abundant metals is preferred. news-medical.net |
| Solvents | A wide range of solvents can be used. | Solvent choice is restricted by safety, environmental regulations, and cost. |
| Purification | Chromatography is common. | Crystallization is the preferred method. |
| Reaction Monitoring | TLC, LC-MS are frequently used. | In-line process analytical technology (PAT) is often employed. |
| Work-up | Liquid-liquid extractions are common. | Phase-split operations and filtration are more practical. |
The successful scale-up of the synthesis of this compound and its derivatives requires a multidisciplinary approach, involving chemists, chemical engineers, and safety experts to develop a robust, safe, and economically viable manufacturing process.
Advanced Structural Characterization and Conformational Analysis of 3 Chloro N Piperidin 4 Yl Benzamide
Elucidation of Molecular Structure by X-ray Crystallography
Single Crystal Diffraction Studies
It is anticipated that single crystals of 3-Chloro-N-piperidin-4-yl-benzamide, if grown, would belong to one of the common crystal systems for organic molecules, such as monoclinic or orthorhombic. The crystal structure would be solved using direct methods and refined by full-matrix least-squares procedures.
Based on analyses of similar structures, such as 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide (B126) hydrate (B1144303) and various other piperidine (B6355638) derivatives, the piperidine ring is expected to adopt a stable chair conformation. ijert.orgnih.gov The benzamide group would likely exhibit a planar geometry due to the delocalization of electrons across the amide bond. The dihedral angle between the plane of the benzoyl group and the mean plane of the piperidine ring would be a key conformational parameter.
A hypothetical set of crystallographic data, extrapolated from related compounds, is presented below:
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1520 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.35 |
Analysis of Crystal Packing and Intermolecular Interactions
The crystal packing of this compound would be primarily governed by a network of intermolecular interactions. Hydrogen bonding is expected to be a dominant feature, with the amide N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) serving as an acceptor. This would likely lead to the formation of chains or dimeric motifs.
High-Resolution Spectroscopic Characterization
Spectroscopic techniques are invaluable for elucidating the detailed structural features of a molecule, including its connectivity, functional groups, and conformational dynamics.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Tautomerism
¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in this compound.
¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons of the chlorobenzoyl group and the protons of the piperidine ring. The chemical shifts and coupling constants of the piperidine protons would be indicative of the chair conformation. Broadening of the N-H signal might be observed due to quadrupole effects and chemical exchange.
¹³C NMR: The ¹³C NMR spectrum would display characteristic signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to the chlorine atom showing a distinct shift), and the carbons of the piperidine ring.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assigning the proton and carbon signals unambiguously. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could provide insights into the spatial proximity of protons, further confirming the conformation of the molecule. While tautomerism is not expected to be a significant feature for this compound under normal conditions, variable temperature NMR studies could be employed to investigate any dynamic processes, such as restricted rotation around the amide bond.
A table of predicted ¹³C and ¹H NMR chemical shifts is provided below, based on data from similar structures like 3-chlorobenzamide (B146230) and various N-substituted piperidines. nih.govchemicalbook.comchemicalbook.comspectrabase.com
| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
| C=O | 166-168 | - |
| Aromatic C-Cl | 133-135 | - |
| Aromatic C-H | 125-132 | 7.4-7.8 |
| Aromatic C-CO | 135-137 | - |
| Piperidine C-N | 45-50 | 3.0-3.5 (axial/equatorial) |
| Piperidine C-C | 30-35 | 1.5-2.0 (axial/equatorial) |
| Amide N-H | - | 8.0-8.5 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-resolution mass spectrometry is a powerful tool for determining the precise molecular formula of a compound by providing a highly accurate mass measurement. For this compound, HRMS would confirm its elemental composition. The expected monoisotopic mass can be calculated from its chemical formula, C₁₂H₁₅ClN₂O. The presence of the chlorine atom would result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio) in the mass spectrum, which would further aid in its identification.
| Formula | Calculated Monoisotopic Mass |
| C₁₂H₁₅ClN₂O | 238.08999 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes.
IR Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band for the C=O stretching vibration of the amide group, typically in the range of 1630-1680 cm⁻¹. The N-H stretching vibration would appear as a distinct band around 3300 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, and C-Cl stretching vibrations at lower wavenumbers.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations would be prominent in the Raman spectrum.
A summary of expected characteristic vibrational frequencies is presented below:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretch | 3350-3250 |
| Aromatic C-H | Stretch | 3100-3000 |
| Aliphatic C-H | Stretch | 3000-2850 |
| C=O | Stretch | 1680-1630 |
| Aromatic C=C | Stretch | 1600-1450 |
| N-H | Bend | 1550-1510 |
| C-N | Stretch | 1400-1200 |
| C-Cl | Stretch | 800-600 |
Conformational Landscape Studies of the Benzamide-Piperidine Linkage
The conformational landscape of this compound is primarily defined by the rotational freedom around the C(O)-N bond of the amide linkage and the inherent conformational preferences of the piperidine ring. Research on analogous N-acylpiperidine systems provides a robust framework for understanding these structural dynamics.
The piperidine ring in N-acyl derivatives, including N-benzoylpiperidines, has been consistently shown to favor a chair conformation. This preference is a result of minimizing torsional and steric strain within the six-membered ring. However, the introduction of bulky substituents can lead to deviations from this ideal geometry. For instance, studies on N-benzoyl-2,6-diphenylpiperidin-4-ones have proposed the adoption of non-chair conformations to alleviate the steric strain between the benzoyl group's carbonyl and the adjacent phenyl groups.
Computational studies, such as those employing Density Functional Theory (DFT), have further elucidated the factors influencing this rotational barrier. For N-benzoyl piperidine derivatives, it has been shown that substituents on the benzoyl ring can modulate this energy barrier. Specifically, a chloro substituent on the benzoyl group, as is present in this compound, has been found to increase the rotational barrier around the amide C-N bond. researchgate.net This is attributed to the electronic effects of the substituent influencing the degree of π-conjugation in the amide linkage.
Table 1: Key Conformational Features of the Benzamide-Piperidine Linkage
| Feature | Description | Supporting Evidence |
| Piperidine Ring Conformation | Predominantly adopts a chair conformation to minimize steric and torsional strain. | X-ray crystallography and NMR studies of related N-acylpiperidines. nih.gov |
| Amide Bond (C(O)-N) Rotation | Rotation is restricted due to partial double bond character. | Dynamic NMR studies on various amides. researchgate.netmdpi.com |
| Rotational Energy Barrier | Typically in the range of 15–23 kcal/mol for amides. mdpi.com | Computational and experimental studies on N-benzoylpiperidines. researchgate.net |
| Effect of 3-Chloro Substituent | Increases the rotational barrier around the amide C-N bond. | Computational studies on substituted N-benzoylpiperidines. researchgate.net |
Structure Activity Relationship Sar and Structure Target Relationship Str Studies of 3 Chloro N Piperidin 4 Yl Benzamide Analogues
Systematic Substitution Effects on the Benzene (B151609) Ring of the Benzamide (B126) Moiety
The benzamide portion of the molecule serves as a crucial recognition element for many biological targets. Alterations to the substitution pattern on the benzene ring can profoundly influence binding affinity and efficacy through steric, electronic, and hydrophobic interactions.
Halogen atoms are frequently employed in drug design due to their ability to modulate lipophilicity, conformation, and metabolic stability. For benzamide derivatives, the position and nature of halogen substituents are critical determinants of biological activity.
Studies on a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives as G protein-coupled receptor-35 (GPR35) agonists showed that halogen substitution significantly impacts potency. For instance, disubstitution on the benzamide ring with halogens, such as in o,p-dichloro or o,p-difluoro analogues, resulted in a notable increase in activity compared to monosubstituted compounds. nih.gov The rank order of potency for these disubstituted compounds was o,p-difluoro > o,p-dichloro > m,p-dimethoxy, highlighting a preference for electron-withdrawing groups at the ortho and para positions. nih.gov
In another context, for glycine (B1666218) benzamides acting as GPR139 receptor agonists, a chloro substituent at the meta position of the benzamide ring was found to be optimal. nih.gov A scan of chloro-substitution at the ortho, meta, and para positions revealed that while all resulted in an increase or comparable activity to the unsubstituted parent compound, the meta-chloro analogue ((S)-3-chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide) exhibited the most potent agonistic activity. nih.gov This highlights that the positional impact of halogenation is highly dependent on the specific target receptor.
The effect of halogen substitution on the molecular conformation and crystal packing has also been investigated. In the crystal structure of 3-chloro-N-(3-chlorophenyl)benzamide, the two aromatic rings are nearly coplanar. nih.govnih.gov The presence and position of the chloro groups influence the dihedral angles between the amide group and the aromatic rings. nih.govnih.gov Such conformational effects, dictated by the halogenation pattern, can directly translate to differences in binding affinity at a receptor site. researchgate.net
Table 1: Effect of Halogen Substitution on GPR35 Agonist Potency
| Compound | Substituents | Potency (EC₅₀, µM) |
|---|---|---|
| 49 | o,p-dichloro | 0.31 |
| 53 | o,p-difluoro | 0.13 |
| 57 | m,p-dimethoxy | 0.83 |
Data sourced from a study on N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide derivatives. nih.gov
Beyond halogens, the electronic and steric properties of other substituents on the benzene ring play a pivotal role in modulating biological activity. The introduction of electron-withdrawing or electron-donating groups can alter the charge distribution of the benzamide moiety, affecting hydrogen bonding and other electrostatic interactions with the target.
For instance, in the development of GPR35 agonists, it was noted that bulky m,p-disubstituted compounds are not well tolerated, suggesting steric hindrance can be detrimental to activity. nih.gov Conversely, o,p-disubstitution appeared to be favorable. nih.gov This indicates that the topology of the receptor's binding pocket accommodates substituents at certain positions while clashing with them at others.
In a separate study on benzamide derivatives as antitumor agents, it was found that a chlorine atom or a nitro-group on the benzamide ring significantly decreased anti-proliferative activity. nih.gov This suggests that for this particular biological target, strong electron-withdrawing groups are unfavorable. Steric effects are also significant; studies on the rearrangement of N-alkyl arylsulphonamides have shown that bulky substituents can influence reaction pathways, which is a principle that can be extrapolated to receptor-ligand interactions where steric bulk can favor or disfavor certain binding conformations. mdpi.com
The interplay of electronic effects is further highlighted in studies where an electron-withdrawing substituent, like a fluorine atom, is shown to stabilize anionic intermediates in chemical reactions, a principle that can apply to the stabilization of a bound conformation in a receptor. mdpi.com The introduction of a 2-fluorobenzamide (B1203369) component can suppress disorder in crystals, suggesting that even subtle electronic changes can have significant ordering effects on molecular packing and, by extension, on specific receptor binding. acs.org
Modifications to the Piperidine (B6355638) Ring and N-Substitution
The piperidine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to introduce a basic nitrogen atom and explore three-dimensional space. thieme-connect.com Modifications to this ring's conformation, substitution, or its complete replacement with bioisosteres are key strategies for optimizing drug candidates.
The piperidine ring typically adopts a chair conformation, but the orientation of its substituents (axial vs. equatorial) and the potential for other conformations like the twist-boat can significantly impact biological activity. nih.govacs.org The conformation is influenced by the substitution pattern on the ring itself and on the piperidine nitrogen.
When the piperidine nitrogen is acylated, as in the case of a benzamide, the partial double-bond character of the C-N bond can create a pseudoallylic strain. nih.gov This strain can force substituents at the 2-position of the piperidine ring into an axial orientation to minimize steric repulsion. nih.gov While the chair conformation is predominant, protein-ligand interactions can sometimes stabilize the thermodynamically less favorable twist-boat conformation, as observed in structures deposited in the Protein Data Bank. nih.gov
The stereochemistry of substituents on the piperidine ring is also critical. The introduction of a chiral center can enhance biological activity and selectivity. thieme-connect.com For example, in a series of measles virus inhibitors, introducing a substituent at the 2-position of the piperidine ring enhanced aqueous solubility. thieme-connect.com Further optimization by replacing a methyl group with a neopentyl group at this position led to a compound with increased potency, demonstrating the profound impact of subtle conformational and steric changes. thieme-connect.com
Table 2: Conformational Preferences in N-Acylpiperidines
| Conformation | Prevalence in CSD* | Prevalence in PDB** | Relative Energy (QM Calculation) |
|---|---|---|---|
| Chair (Axial 2-substituent) | ~88% | ~76% | Most Favorable |
| Twist-Boat | ~12% | ~23% | ~1.5-2.0 kcal/mol less favorable than chair |
| Chair (Equatorial 2-substituent) | Very Low | Very Low | Least Favorable |
**Cambridge Structural Database. *Protein Data Bank. Data adapted from theoretical and database studies. nih.gov
Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features required for biological activity. For N-substituted piperidine derivatives, the nature of the substituent on the piperidine nitrogen is a key determinant of target engagement.
Studies on delta opioid receptor agonists revealed the importance of substitution on the piperidine nitrogen for both agonist activity and selectivity against other opioid receptors. nih.gov Similarly, in the development of dual inhibitors for histone deacetylase (HDAC) and acetylcholinesterase (AChE), N-benzyl piperidine derivatives were designed, where the benzyl (B1604629) group plays a crucial role in interacting with the target enzymes. nih.gov
A notable bioisostere for piperidine is the azaspiro[3.3]heptane scaffold. enamine.netresearchgate.net The 2-azaspiro[3.3]heptane structure has been proposed as a replacement that can lead to improved solubility and reduced metabolic degradation. enamine.net More recently, 1-azaspiro[3.3]heptane has been introduced as a next-generation bioisostere, demonstrating similar basicity and lipophilicity to piperidine but with enhanced metabolic stability. researchgate.net Incorporating this scaffold into the structure of the drug bupivacaine (B1668057) in place of the piperidine ring resulted in a new, potent analogue. enamine.net
Other replacements include the tropane (B1204802) system, which can alter the metabolic profile at atoms adjacent to the nitrogen, and morpholine, which increases polarity and influences the pKa of the nitrogen. cambridgemedchemconsulting.com These replacements offer medicinal chemists a toolkit to fine-tune the properties of piperidine-containing compounds to overcome liabilities discovered during drug development.
Table 3: Comparison of Piperidine and its Bioisosteres
| Scaffold | Key Properties/Advantages |
|---|---|
| Piperidine | Common, well-understood scaffold, provides basic nitrogen. thieme-connect.com |
| 2-Azaspiro[3.3]heptane | Improved solubility, reduced metabolic degradation. enamine.net |
| 1-Azaspiro[3.3]heptane | Similar basicity and lipophilicity to piperidine, improved metabolic stability over 2-azaspiro[3.3]heptane. researchgate.net |
| Morpholine | Increases polarity, reduces pKa, can reduce metabolism. cambridgemedchemconsulting.com |
| Tropane System | Alters substitution vectors and metabolic profile. cambridgemedchemconsulting.com |
Information compiled from reviews on bioisosteric replacements. enamine.netcambridgemedchemconsulting.comresearchgate.net
Linker Modifications Between Benzamide and Piperidine
The nature and length of the linker connecting the benzamide and piperidine rings are critical determinants of the biological activity of 3-Chloro-N-piperidin-4-yl-benzamide analogues. While direct studies on this specific compound are limited, research on analogous structures provides valuable insights into the impact of linker modifications.
In studies of dimeric 5-HT₂A ligands possessing a benzoylpiperidine fragment, the length of the linker connecting two monomeric units has been shown to significantly affect antagonist potency. nih.gov An increase in the linker length from a 6-atom linker to an 18-atom linker resulted in a substantial improvement in the IC₅₀ value, indicating higher potency. nih.gov However, further increasing the linker length to 21 and 24 atoms led to a drastic reduction in potency. nih.gov This suggests that an optimal linker length is crucial for achieving the desired biological activity, likely by ensuring the correct spatial orientation of the pharmacophoric groups for optimal interaction with the target receptor.
The composition of the linker also plays a pivotal role. The introduction of aromatic linkers in 3-chloropiperidines has been shown to influence their reactivity and selectivity against cancer cell lines. nih.gov While aliphatic linkers resulted in potent DNA-cleaving derivatives, an aromatic xylene linker reduced this activity. nih.gov Interestingly, aromatic analogues exhibited a marked selectivity for pancreatic cancer cells, a phenomenon not observed with their aliphatic counterparts. nih.gov This suggests that the rigidity and electronic properties of the linker can significantly modulate the biological profile of the compound.
Furthermore, the inclusion of heteroatoms within the linker, such as in piperazine-containing linkers used in PROTACs, can affect the physicochemical properties of the molecule. The pKa of the piperazine (B1678402) ring, and thus its protonation state and solubility, is significantly influenced by the nearby chemical groups within the linker. researchgate.net
The table below summarizes the effect of linker length on the antagonist potency of dimeric 5-HT₂A ligands with a benzoylpiperidine fragment, providing a model for understanding potential linker effects in this compound analogues.
| Compound (Linker Atom Length) | IC₅₀ (nM) |
| 56 (6) | 181 |
| 60 (18) | 34 |
| 61 (21) | 154 |
| 62 (24) | 373 |
Data sourced from a study on 5-HT₂A dimeric ligands possessing a benzoylpiperidine fragment. nih.gov
Chirality and Stereochemical Contributions to Activity and Target Specificity
The introduction of chiral centers into the this compound scaffold can have profound effects on its biological activity and target specificity. The three-dimensional arrangement of substituents can dictate the molecule's ability to interact with its biological target.
Studies on piperidin-4-one derivatives have demonstrated the significant impact of stereochemistry on their biological activities. nih.gov The synthesis of specific stereoisomers of (2S,3R,4S,6R)-3-methyl-4-alkyl-2,6-diarylpiperidin-4-ol revealed that the spatial orientation of the substituents is crucial for their antibacterial, antifungal, and anthelmintic properties. nih.gov This highlights the importance of controlling stereochemistry during the synthesis of piperidine-containing compounds to achieve the desired pharmacological profile.
The enantiomeric separation of piperidine-2,6-dione drugs further underscores the importance of chirality. Different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. capes.gov.br Therefore, the stereoselective synthesis or chiral resolution of this compound analogues is a critical step in drug development to isolate the more potent or less toxic enantiomer.
The introduction of a chiral center in the piperidine ring can also influence the physicochemical properties of a molecule, such as its permeability and lipophilicity, which in turn affects its pharmacokinetic profile. researchgate.net For instance, different conformations of chiral piperidine-containing compounds in an aqueous solution can lead to variations in their properties. researchgate.net
The table below illustrates the differential inhibitory activity of enantiomers of a hypothetical this compound analogue against a specific target, based on general principles of stereochemistry in drug action.
| Enantiomer | Target Inhibition (IC₅₀, nM) |
| (R)-enantiomer | 50 |
| (S)-enantiomer | 500 |
This table is a hypothetical representation to illustrate the potential for stereospecific activity and is not based on experimental data for the named compound.
Molecular Mechanisms of Action Research for 3 Chloro N Piperidin 4 Yl Benzamide
Identification and Validation of Direct Molecular Targets
Receptor Binding Assays and Affinity Profiling
No data is publicly available.
Enzyme Inhibition Kinetics and Selectivity Studies
No data is publicly available.
Protein-Ligand Interaction Mapping
No data is publicly available.
Investigation of Cellular Pathway Modulation
Cell Signaling Cascade Analysis (e.g., phosphorylation events)
No data is publicly available.
Gene Expression Profiling and Transcriptomic Analysis
No data is publicly available.
Proteomic Approaches to Identify Downstream Effectors
Research into the specific downstream effectors of 3-Chloro-N-piperidin-4-yl-benzamide through proteomic approaches is not extensively documented in publicly available literature. However, the broader class of N-substituted benzamides has been the subject of studies aimed at elucidating their mechanisms of action, which can provide a framework for potential research directions for this specific compound.
Proteomic analyses are crucial in identifying the cellular proteins that interact with or are modulated by a drug, offering insights into its mechanism of action beyond the primary target. For instance, studies on other halogenated N-(1,3,4-oxadiazol-2-yl)benzamides have utilized global proteomics to uncover their multi-targeting capabilities in bacteria. These analyses revealed that certain benzamide (B126) derivatives can impact menaquinone biosynthesis, regulate essential proteins like DnaX and Pol IIIC, and affect siderophore biosynthesis and heme regulation. nih.gov This suggests that a similar approach for this compound could reveal a complex network of downstream effectors.
A hypothetical proteomic study on this compound might involve treating relevant cell lines with the compound and subsequently employing techniques like mass spectrometry-based proteomics to compare the protein expression profiles with untreated cells. This could identify proteins that are upregulated, downregulated, or post-translationally modified in response to the compound, thereby pointing to the cellular pathways it modulates.
Functional Characterization of Target Engagement
The functional characterization of how a compound engages its target is fundamental to understanding its pharmacological profile. This involves determining whether the compound acts as an agonist, antagonist, or modulator of its target's activity.
Agonist, Antagonist, or Modulatory Activities
The benzamide scaffold is found in compounds with a wide range of functional activities at various receptors. Depending on the other structural components of the molecule, a benzamide derivative can act as an agonist, antagonist, or a modulator of receptor activity.
For example, certain N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives have been developed as potent delta opioid receptor agonists. nih.gov Conversely, other benzamide derivatives, such as N-substituted analogues of 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine, have been identified as pure opioid receptor antagonists. nih.gov
In the context of the AMPA receptor, some benzamide-type modulators have been shown to enhance synaptic responses, indicating a positive modulatory role. nih.gov The specific functional activity of this compound would need to be determined through in vitro functional assays tailored to its specific molecular target(s).
Allosteric Modulation Studies
Allosteric modulation, where a compound binds to a site on a receptor distinct from the primary (orthosteric) binding site of the endogenous ligand, is a key mechanism for many therapeutic agents. nih.gov This mode of action can offer greater selectivity and a more nuanced control of receptor activity compared to direct agonists or antagonists.
The benzamide class includes compounds that are known to act as allosteric modulators. For instance, certain benzamide derivatives are negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). acs.orgmdpi.com These compounds bind to an allosteric site within the transmembrane domain of the receptor, leading to a non-competitive antagonism of its function. mdpi.com
Studies on AMPA receptor modulators from the benzamide family also suggest the possibility of different binding sites and modes of action, consistent with allosteric modulation. nih.gov Given this precedent within the benzamide class, it is plausible that this compound could also function as an allosteric modulator of its target(s). Investigating this would involve binding studies in the presence and absence of the orthosteric ligand and functional assays to characterize its modulatory effects.
Potential for Polypharmacology and Multi-Target Modulators within the Benzamide Class
Polypharmacology, the ability of a single compound to interact with multiple targets, is an increasingly recognized aspect of drug action and a deliberate strategy in drug discovery. The benzamide scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that can be used to build ligands for a variety of different biological targets.
The benzamide class of compounds has demonstrated significant potential for polypharmacology. For example, research has led to the discovery of benzamide-hydroxypyridinone hybrids that act as multi-targeting agents for Alzheimer's disease by inhibiting monoamine oxidase B (MAO-B) and chelating iron. nih.gov Similarly, a rational drug design strategy has produced benzamide derivatives with balanced activity toward both the dopamine (B1211576) D3 receptor and fatty acid amide hydrolase (FAAH). rsc.org
Furthermore, studies on certain N-(1,3,4-oxadiazol-2-yl)benzamides have revealed them to be multi-targeting antibiotics. nih.gov This capacity for multi-target engagement within the benzamide class suggests that this compound could also exhibit polypharmacology. A comprehensive profiling of this compound against a panel of receptors, enzymes, and ion channels would be necessary to explore this potential.
Table of Benzamide Derivatives and their Activities
| Compound Class/Derivative | Primary Target(s) | Functional Activity | Reference |
| Benzamide-hydroxypyridinone hybrids | Monoamine oxidase B (MAO-B), Iron | Inhibitor, Chelator | nih.gov |
| Benzamide derivatives | Dopamine D3 receptor, Fatty acid amide hydrolase (FAAH) | Modulator | rsc.org |
| CX516 and CX546 (Benzamide-type) | AMPA receptor | Modulator | nih.gov |
| N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | Opioid receptors | Antagonist | nih.gov |
| N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives | Delta opioid receptor | Agonist | nih.gov |
| Aryl benzamide derivatives | Metabotropic glutamate receptor subtype 5 (mGluR5) | Negative Allosteric Modulator | mdpi.com |
| Halogenated N-(1,3,4-oxadiazol-2-yl)benzamides | Multiple bacterial proteins | Multi-targeting inhibitor | nih.gov |
Preclinical Biological Activity Evaluation of 3 Chloro N Piperidin 4 Yl Benzamide in Research Models
Neuropharmacological Research Investigations
In addition to anticancer research, the N-piperidin-4-yl-benzamide scaffold has been investigated for its neuropharmacological properties. Studies have shown that derivatives can act on central nervous system receptors, indicating potential applications in pain management and other neurological areas.
A series of phenolic diaryl amino piperidine (B6355638) derivatives were investigated as potential delta opioid receptor agonists. nih.gov This research established the importance of specific functional groups for achieving potent delta agonist activity and selectivity over mu and kappa opioid receptors. nih.gov The study identified compounds with improved agonist potency compared to standard reference compounds and demonstrated in vivo anti-nociceptive activity in rodent models, highlighting the potential for this class of compounds to provide novel mechanisms for pain relief. nih.gov
Further supporting this line of inquiry, another study focused on a related structural scaffold led to the identification of a highly selective ligand for the kappa opioid receptor (KOR). nih.gov This compound exhibited potent antinociceptive activity in pain models, an effect that was reversed by a selective KOR antagonist. nih.gov These studies collectively suggest that the piperidine-benzamide framework is a versatile scaffold for developing agents with significant neuropharmacological activity.
Glycine (B1666218) Transporter 1 (GlyT1) Inhibitory Activity in Recombinant Systems and Cell Lines
Research into the biological activity of 3-Chloro-N-piperidin-4-yl-benzamide is an area of ongoing investigation. Glycine Transporter 1 (GlyT1) is a validated target for a variety of central nervous system (CNS) disorders, and inhibitors of this transporter have been the subject of extensive research. The therapeutic potential of GlyT1 inhibitors stems from their ability to increase synaptic glycine concentrations, thereby enhancing N-methyl-D-aspartate (NMDA) receptor function. This mechanism is thought to be beneficial for conditions associated with NMDA receptor hypofunction, such as schizophrenia.
While the benzamide (B126) and piperidine moieties are present in known GlyT1 inhibitors, specific data on the GlyT1 inhibitory activity of this compound in recombinant systems or cell lines is not extensively documented in publicly available literature. Typically, such evaluations would involve in vitro assays using cells engineered to express human GlyT1, such as HEK293 or CHO cells. The potency of a test compound is determined by measuring the inhibition of glycine uptake, often expressed as an IC₅₀ value. For instance, related benzamide derivatives have been shown to exhibit potent GlyT1 inhibitory activity. However, without direct experimental data for this compound, its specific activity at this transporter remains to be definitively characterized.
Neuronal Nicotinic Receptor (nAChR) Modulation Studies
Neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) are another important class of drug targets in the CNS, implicated in cognitive function, addiction, and neurodegenerative diseases. These receptors are ligand-gated ion channels with a high degree of structural diversity, leading to a range of subtypes with distinct pharmacological properties. Both agonists and antagonists of nAChRs are being explored for therapeutic applications.
Assessment in Rodent Models for CNS Disorders (e.g., cognition, social interaction)
Preclinical evaluation in rodent models is a critical step in the development of new drugs for CNS disorders. These models are designed to assess the potential therapeutic effects of a compound on relevant behavioral domains, such as cognition, social interaction, and psychosis-like behaviors. For GlyT1 inhibitors, for example, rodent models of schizophrenia are often employed to test for efficacy in reversing cognitive deficits or social withdrawal.
There is a lack of published studies specifically investigating the effects of this compound in rodent models for CNS disorders. Such studies would typically involve administering the compound to rodents and observing its effects on performance in behavioral tasks like the novel object recognition test (for cognition) or the social interaction test. The absence of this data means that the in vivo efficacy of this particular compound for any CNS-related condition has not been established.
Dopamine (B1211576) and Serotonin (B10506) Receptor Interaction Studies
Dopamine and serotonin receptors are key targets for a wide range of neuropsychiatric drugs, including antipsychotics and antidepressants. The dopamine receptor family is divided into D1-like (D1, D5) and D2-like (D2, D3, D4) subfamilies, while the serotonin receptor family is even more diverse. Cross-reactivity with these receptors is an important aspect of the pharmacological profile of any new CNS-active compound.
While some benzamide derivatives are known to interact with dopamine and serotonin receptors, specific data on the binding affinity or functional activity of this compound at these receptors is not well-documented. For example, some multi-target ligands containing a piperidine carboxamide scaffold have shown affinity for dopamine D2 and serotonin 5-HT₂ₐ receptors. However, without direct experimental evidence, the interaction profile of this compound with these aminergic G protein-coupled receptors remains uncharacterized.
Antimicrobial Activity Research
In Vitro Antibacterial Efficacy Against Bacterial Strains
The search for novel antibacterial agents is a global health priority due to the rise of antibiotic resistance. Benzamide derivatives have been explored as a source of new antibacterial compounds. These investigations typically involve in vitro screening against a panel of clinically relevant Gram-positive and Gram-negative bacterial strains.
There are no specific, publicly available research findings on the in vitro antibacterial efficacy of this compound. While the broader class of benzamides has shown promise, the specific substitution pattern of this compound would require dedicated testing to determine its spectrum of activity and potency against various bacterial pathogens.
In Vitro Antifungal Efficacy Against Fungal Pathogens
Fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals, necessitating the development of new antifungal drugs. Benzamide derivatives have also been investigated for their potential as antifungal agents.
Similar to its antibacterial profile, the in vitro antifungal efficacy of this compound against fungal pathogens has not been reported in the scientific literature. Determining its potential as an antifungal would require screening against a range of pathogenic fungi, such as Candida and Aspergillus species, to measure its minimum inhibitory concentration (MIC).
Exploration of Antiparasitic Effects
Currently, there are no specific research publications detailing the evaluation of this compound for antiparasitic activity. While the broader class of piperidine-containing compounds has been investigated for such effects, including against parasites like Plasmodium falciparum, specific data for the 3-chloro-substituted benzamide derivative is not available in the reviewed literature. nih.gov Research on other heterocyclic scaffolds demonstrates the general interest in identifying novel antiparasitic agents. nih.gov
Other Investigational Biological Activities
The investigation of benzamide derivatives as carbonic anhydrase (CA) inhibitors is a well-established area of research. nih.govnih.gov These enzymes play crucial roles in various physiological processes, and their inhibition is a target for treating conditions like glaucoma and certain types of cancer. The research often involves sulfonamide-modified benzamides, which show potent inhibitory activity against various CA isoforms. nih.govnih.gov However, specific inhibitory constants (Kᵢ) or IC₅₀ values for the direct interaction of this compound with any carbonic anhydrase isoform have not been reported in the public scientific literature. The existing data focuses on structurally related sulfonamide derivatives, and it is not possible to extrapolate these findings directly to the compound .
No specific data is available for this compound.
Computational Chemistry and Molecular Modeling Studies of 3 Chloro N Piperidin 4 Yl Benzamide
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein target. mdpi.com This method is instrumental in understanding the binding affinity and mode of interaction between a ligand, like 3-Chloro-N-piperidin-4-yl-benzamide, and its biological target.
Molecular docking simulations for this compound would typically involve placing the ligand into the binding site of a target protein. The process helps in identifying the most stable binding conformation. The active site is a specific region of the protein, often a pocket or groove, where the ligand binds and the biological effect is initiated.
For this compound, the key structural features for interaction would be the chlorophenyl ring, the amide linkage, and the piperidine (B6355638) ring. The chlorine atom on the benzamide (B126) moiety can participate in halogen bonding or hydrophobic interactions. The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). The piperidine ring, depending on its protonation state, can engage in ionic or hydrogen bonding interactions, as well as hydrophobic interactions.
A hypothetical binding mode in a protein active site might involve the following interactions:
Hydrogen Bonds: The amide nitrogen could act as a hydrogen bond donor to an amino acid residue with a carbonyl oxygen (e.g., Aspartate, Glutamate), while the carbonyl oxygen of the amide could act as a hydrogen bond acceptor from a residue with a hydroxyl or amide group (e.g., Serine, Threonine, Asparagine, Glutamine). The nitrogen in the piperidine ring can also act as a hydrogen bond acceptor.
Hydrophobic Interactions: The phenyl ring and the piperidine ring can form hydrophobic interactions with nonpolar amino acid residues such as Valine, Leucine, Isoleucine, and Phenylalanine.
Pi-Pi Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
Halogen Bonds: The chlorine atom can form a halogen bond with a nucleophilic atom, such as an oxygen or nitrogen atom, in the protein backbone or side chain.
Table 1: Predicted Intermolecular Interactions of this compound in a Hypothetical Protein Active Site
| Interaction Type | Ligand Group | Potential Interacting Residue |
| Hydrogen Bond (Donor) | Amide N-H | Asp, Glu |
| Hydrogen Bond (Acceptor) | Amide C=O | Ser, Thr, Asn, Gln |
| Hydrogen Bond (Acceptor) | Piperidine N | Asp, Glu, Ser, Thr |
| Hydrophobic | Phenyl Ring, Piperidine Ring | Val, Leu, Ile, Phe |
| π-π Stacking | Phenyl Ring | Phe, Tyr, Trp |
| Halogen Bond | Chlorine Atom | Backbone Carbonyl Oxygen |
The total binding energy is a sum of various energetic terms, including van der Waals forces, electrostatic interactions, hydrogen bonding, and desolvation energy. The contribution of each component of this compound to the binding energy can be analyzed. For instance, the hydrogen bonds formed by the amide group might contribute significantly to the binding affinity. The hydrophobic interactions of the chlorophenyl and piperidine moieties also play a crucial role in the stability of the ligand-protein complex.
Table 2: Hypothetical Energetic Contributions to Binding Affinity
| Interaction Type | Estimated Energy Contribution (kcal/mol) |
| Hydrogen Bonds | -2 to -5 |
| Hydrophobic Interactions | -1 to -3 |
| π-π Stacking | -1 to -2 |
| Halogen Bond | -0.5 to -1.5 |
| Total Estimated Binding Energy | -4.5 to -11.5 |
Quantum Chemical Calculations
Quantum chemical calculations provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. eurjchem.com For this compound, DFT calculations can be used to determine its optimized geometry, charge distribution, and various electronic properties.
The distribution of electron density, calculated through DFT, can reveal the electrophilic and nucleophilic sites on the molecule. The molecular electrostatic potential (MEP) map is a visual representation of this, where regions of negative potential (red/yellow) indicate areas prone to electrophilic attack, and regions of positive potential (blue) indicate areas susceptible to nucleophilic attack. For this compound, the carbonyl oxygen and the chlorine atom would likely be regions of negative potential, while the amide hydrogen and hydrogens on the piperidine ring would be regions of positive potential. bhu.ac.in
Table 3: Selected DFT Calculated Properties for this compound (Hypothetical Values)
| Property | Calculated Value |
| Dipole Moment | ~3.5 D |
| Total Energy | (Varies with basis set) |
| Mulliken Atomic Charges | C(carbonyl): +0.4, O(carbonyl): -0.5, N(amide): -0.3, H(amide): +0.3, Cl: -0.1 |
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. wikipedia.org These orbitals are crucial in determining the chemical reactivity and electronic transitions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. bhu.ac.in
For this compound, the HOMO is likely to be localized on the electron-rich chlorophenyl ring and the amide group, indicating these are the primary sites for electrophilic attack. The LUMO may be distributed over the benzamide portion, particularly the carbonyl group, suggesting this is the site for nucleophilic attack.
Table 4: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. scirp.org A QSAR model can be used to predict the activity of new, unsynthesized compounds.
For a series of N-piperidin-4-yl-benzamide derivatives, a QSAR model could be developed to understand the influence of different substituents on their biological activity. The model would use various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be categorized as:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, connectivity indices.
3D descriptors: Steric parameters (e.g., from CoMFA - Comparative Molecular Field Analysis), electronic parameters (e.g., from CoMSIA - Comparative Molecular Similarity Indices Analysis). nih.govmdpi.com
A hypothetical QSAR equation for a series of related compounds might look like:
pIC50 = c0 + c1(LogP) + c2(Dipole Moment) - c3*(Molecular Weight)
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity), and c0, c1, c2, c3 are coefficients determined by statistical analysis.
For this compound, its descriptors would be calculated and plugged into the QSAR model to predict its activity. The model would also provide insights into which structural features are important for activity. For example, the model might indicate that a certain level of lipophilicity (LogP) and a specific dipole moment are beneficial for activity, while a larger molecular weight is detrimental.
Table 5: Example of Molecular Descriptors for this compound Used in QSAR
| Descriptor Type | Descriptor Name | Hypothetical Value |
| Physicochemical | LogP | 2.8 |
| Electronic | Dipole Moment | 3.5 D |
| Topological | Wiener Index | 520 |
| Steric (CoMFA) | Steric Field Value | (Varies by grid point) |
| Electronic (CoMSIA) | Electrostatic Field Value | (Varies by grid point) |
Development of Predictive Models for Biological Activity
The development of predictive models for the biological activity of a compound like this compound would typically begin with the generation of a dataset of structurally related compounds with known biological activities against a specific target. Using various computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, researchers can build mathematical models that correlate the structural or physicochemical properties of the molecules with their biological effects. These models, once validated, can then be used to predict the activity of new or untested compounds, thereby guiding the synthesis of more potent and selective molecules.
Descriptor Selection and Statistical Validation in SAR Studies
A critical aspect of any SAR study is the selection of appropriate molecular descriptors. These descriptors are numerical representations of the chemical and physical characteristics of a molecule. They can be categorized into several types, including 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), and 3D (e.g., molecular shape, surface area) descriptors. The selection of a relevant set of descriptors is crucial for building a robust and predictive SAR model.
Statistical validation is then employed to assess the quality and predictive power of the generated model. Common validation techniques include internal validation (e.g., leave-one-out cross-validation) and external validation using an independent test set of compounds. The statistical metrics derived from these validations, such as the correlation coefficient (R²) and the root mean square error (RMSE), provide a measure of the model's reliability.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Interactions
Molecular dynamics simulations are a powerful tool for studying the dynamic behavior of molecules over time. For this compound, MD simulations could provide valuable insights into its conformational flexibility, identifying the most stable three-dimensional arrangements (conformations) of the molecule. Furthermore, if the biological target of the compound is known, MD simulations of the ligand-protein complex can elucidate the key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding. This information is invaluable for understanding the mechanism of action and for the rational design of improved analogues.
In the absence of specific studies on this compound, the detailed research findings and data tables requested for this article cannot be provided. The scientific community has yet to publish research that would populate these sections with the required level of specific and accurate information.
Future Research Directions and Potential Academic Applications
Exploration of Novel Biological Targets and Therapeutic Research Areas
The exploration of novel biological targets for 3-Chloro-N-piperidin-4-yl-benzamide is a critical area for future research that remains untapped. While related compounds have been investigated for their effects on various receptors and enzymes, the specific targets of this 3-chloro derivative are not documented in the available literature. Consequently, its potential in specific therapeutic research areas is purely speculative at this time.
Application of this compound as a Research Probe
The development of a chemical compound into a research probe for studying biological systems requires a deep understanding of its selectivity and mechanism of action. As this foundational data is not available for this compound, its application as a chemical probe has not been reported.
Development of Innovative Synthetic Methodologies
While the synthesis of benzamides is a well-established area of organic chemistry, there are no published studies focusing on the development of innovative or optimized synthetic methodologies specifically for this compound. The compound is listed in the catalogs of chemical suppliers, indicating that viable synthetic routes exist, but these are likely standard, proprietary, or not published in a research context.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The application of artificial intelligence (AI) and machine learning (ML) in drug discovery is a rapidly advancing field. These technologies rely on large datasets of known compounds and their biological activities to predict the properties of new molecules. Due to the lack of biological activity data for this compound, the use of AI and ML for its design and activity prediction is not feasible at present.
Q & A
Q. What are the key steps in synthesizing 3-Chloro-N-piperidin-4-yl-benzamide, and how can reaction conditions be optimized?
The synthesis typically involves:
- Formation of a piperidine intermediate via reductive amination or cyclization reactions.
- Introduction of the chloro-benzamide moiety using coupling agents like EDCl/HOBt in aprotic solvents (e.g., dichloromethane) .
- Critical parameters include temperature control (0–25°C for amide coupling), solvent polarity, and stoichiometric ratios. Purification via column chromatography or recrystallization ensures >95% purity .
Q. How can the molecular structure and purity of this compound be confirmed?
- NMR Spectroscopy : Analyze H and C spectra for characteristic peaks (e.g., piperidine protons at δ 2.5–3.5 ppm, aromatic protons at δ 7.0–7.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 279.1) and fragmentation patterns .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
Q. What initial biological screening assays are suitable for this compound?
- Kinase Inhibition : Test against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Antimicrobial Activity : Employ microbroth dilution (MIC assays) against Gram-positive/negative strains .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
Advanced Research Questions
Q. How can stereochemical challenges during synthesis be addressed?
- Chiral intermediates (e.g., piperidine derivatives) require enantioselective synthesis using catalysts like (R)- or (S)-BINAP.
- Confirm stereochemistry via NOESY NMR or X-ray crystallography (e.g., SHELXL refinement ). For example, diastereomers may show distinct H NMR splitting patterns in the piperidine region .
Q. How to resolve contradictions in biological activity data across studies?
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine for kinase inhibition) .
- Structural Analogs : Compare activity of derivatives (e.g., 3-nitro or 4-trifluoromethyl analogs) to identify SAR trends .
- Meta-Analysis : Cross-reference data from PubChem bioassays and crystallographic databases (e.g., CCDC) .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Salt Formation : React with HCl or maleic acid to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated piperidine) .
- Nanoparticle Formulation : Use PEG-PLGA carriers for sustained release .
Q. How can computational modeling guide target identification?
- Molecular Docking : Use AutoDock Vina to predict binding modes with kinase domains (e.g., PDB ID: 1M17) .
- Pharmacophore Mapping : Identify critical features (e.g., chloro-benzamide as a hydrogen bond acceptor) using Schrödinger Phase .
Q. What methods assess metabolic stability in preclinical studies?
- Liver Microsome Assays : Incubate with human/rat microsomes and quantify parent compound via LC-MS/MS .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to evaluate drug-drug interaction risks .
Q. How to validate crystallographic data for structural analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
